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Compound of Interest

Compound Name: (+)-Carbovir

Cat. No.: B1668431

An In-Depth Technical Guide to (+)-Carbovir: IUPAC Name and Chemical Properties

Introduction

(+)-Carbovir is the dextrorotatory enantiomer of Carbovir, a carbocyclic nucleoside analog.
While the levorotatory enantiomer, (-)-Carbovir, is the biologically active form that serves as a
precursor to the potent anti-HIV drug Abacavir, understanding the properties of both
enantiomers is crucial for researchers in medicinal chemistry and drug development. This
technical guide provides a comprehensive overview of the IUPAC nomenclature, core chemical
properties, relevant experimental protocols, and key metabolic and mechanistic pathways
associated with Carbovir.

IUPAC Name and Structure

The formal IUPAC name for (+)-Carbovir, defining its specific stereochemistry, is 2-Amino-1,9-
dihydro-9-((1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl)-6H-purin-6-one[1].

e (+)-enantiomer: (1S,4R) configuration
» (-)-enantiomer (active): (1R,4S) configuration[2]
o Racemic mixture: (£)-Carbovir

The structure consists of a guanine base attached to a cyclopentene ring, which serves as a
carbocyclic analog of the deoxyribose sugar found in natural nucleosides.
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Chemical and Physical Properties

The physicochemical properties of Carbovir are essential for its formulation, delivery, and
biological activity. The following table summarizes key quantitative data, primarily reported for
the racemic mixture, which is indicative of the properties of the individual enantiomers.

Property Value Source
Molecular Formula C11H13Ns02 [11[3]
Molecular Weight 247.25 g/mol [1][3]
pKai (Guanine N1) 3.15 (at 25°C) [4]

pKaz (Guanine N7) 9.68 (at 25°C) [4]
Aqueous Solubility 1.24 mg/mL (intrinsic) [4]
Octanol-Water Partition 0.29 (denoting a semipolar 4]
Coefficient (logP) compound)

Experimental Protocols

Detailed methodologies are critical for the synthesis and analysis of Carbovir in a research
setting.

Protocol 1: Synthesis of (£)-Carbovir from Vince Lactam

The synthesis of racemic Carbovir is famously achieved starting from the versatile building
block 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam. This protocol
outlines the key transformations.

o Protection and Reduction: The starting lactam is first protected, and the amide carbonyl is
reduced to an amine.

e Coupling with Pyrimidine: The resulting carbocyclic amine is coupled with a substituted
chloropyrimidine, such as 2-amino-4,6-dichloropyrimidine, to form the basic heterocyclic

structure.
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» Ring Closure to Purine: The intermediate is then treated to facilitate the closure of the
imidazole ring portion of the purine system, yielding a 6-chloropurine carbocyclic nucleoside
analog.

e Hydrolysis to Guanine: Finally, the 6-chloro group is hydrolyzed under acidic or basic
conditions to a hydroxyl group, completing the synthesis of the guanine analog, (£)-
Carbovir[5][6]. The enantiomers can then be separated via chiral chromatography if desired.

Protocol 2: Determination of pKa by UV-Vis
Spectrophotometry

The pKa values of Carbovir, which possesses a UV-active chromophore, can be accurately
determined by monitoring changes in its UV absorbance as a function of pH[4].

Preparation of Buffers: A series of buffer solutions covering a wide pH range (e.g., pH 2 to
12) with constant ionic strength (e.g., 0.1 M) are prepared.

e Sample Preparation: A stock solution of Carbovir (e.g., 10 mM in DMSO) is prepared. A
small, fixed aliquot of this stock is added to each buffer solution in a 96-well UV-transparent
microplate to achieve a final desired concentration.

e Spectrophotometric Measurement: The UV-Vis spectrum (e.g., 230-500 nm) of each sample
is recorded using a microplate spectrophotometer. A blank reading of each buffer without the
compound is also taken for background correction.

o Data Analysis: The absorbance at a specific wavelength where the change between the
ionized and unionized species is maximal is plotted against the pH of the buffer solutions.
The pKa is the pH value at the inflection point of the resulting sigmoidal curve[7][8][9].

Protocol 3: Analysis of Intracellular Metabolism by HPLC

To understand its mechanism of action, the intracellular conversion of Carbovir to its active
triphosphate form is monitored, typically using High-Performance Liquid Chromatography
(HPLC).

e Cell Culture and Incubation: Human lymphoid cells (e.g., CEM cells) are cultured and
incubated with a known concentration of Carbovir (often radiolabeled) for various time points.
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o Metabolite Extraction: After incubation, the cells are harvested and washed. Intracellular
metabolites are extracted by adding a cold acid solution (e.g., 60% methanol or perchloric
acid) to lyse the cells and precipitate proteins.

o Sample Preparation: The acid-soluble extract is neutralized and centrifuged to remove cell
debris.

o HPLC Analysis: The supernatant containing the Carbovir metabolites is injected into an
anion-exchange HPLC system.

» Quantification: The different phosphorylated species (mono-, di-, and triphosphate) are
separated based on their charge and retention time. They are detected by UV absorbance or
by scintillation counting if a radiolabeled compound was used. This allows for the
quantification of each metabolite over time.

Signaling Pathways and Logical Workflows

Visual diagrams are provided to illustrate the mechanism of action and a key experimental
workflow.

Click to download full resolution via product page

Figure 1: Mechanism of action of Carbovir. The prodrug is taken up by host cells and
undergoes sequential phosphorylation to its active triphosphate form (CBV-TP), which inhibits
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HIV reverse transcriptase and terminates viral DNA synthesis.
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Figure 2: Experimental workflow for the deter
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mination of pKa using UV-Vis spectrophotometry.

The process involves preparing samples at various pH values, measuring UV absorbance, and

analyzing the data to find the inflection point,

which corresponds to the pKa.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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